molecular formula C14H18ClFN2O B13253390 1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride

1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride

Cat. No.: B13253390
M. Wt: 284.75 g/mol
InChI Key: JNAGEAMIBKOSKA-UHFFFAOYSA-N
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Description

1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a piperazine ring substituted with a cyclopropylcarbonyl group and a fluorophenyl group, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride typically involves the reaction of piperazine with 2-(4-fluorophenyl)cyclopropanecarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the cyclopropylcarbonyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but lacks the cyclopropylcarbonyl moiety.

    Cyclopropylcarbonylpiperazine: Contains the cyclopropylcarbonyl group but lacks the fluorophenyl substitution.

Uniqueness: 1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride is unique due to the combination of the fluorophenyl and cyclopropylcarbonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H18ClFN2O

Molecular Weight

284.75 g/mol

IUPAC Name

[2-(4-fluorophenyl)cyclopropyl]-piperazin-1-ylmethanone;hydrochloride

InChI

InChI=1S/C14H17FN2O.ClH/c15-11-3-1-10(2-4-11)12-9-13(12)14(18)17-7-5-16-6-8-17;/h1-4,12-13,16H,5-9H2;1H

InChI Key

JNAGEAMIBKOSKA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2CC2C3=CC=C(C=C3)F.Cl

Origin of Product

United States

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